tert-butyl 3-[(2-hydroxyethyl)amino]propanoate
Description
Properties
CAS No. |
1351502-33-4 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
tert-butyl 3-(2-hydroxyethylamino)propanoate |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 |
InChI Key |
SKMOIWJWSRYOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCO |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
The compound serves as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve solubility. For instance, it has been utilized in the development of drug delivery systems that require stable and biocompatible intermediates.
Case Study:
In a study exploring new drug candidates for cancer treatment, tert-butyl 3-[(2-hydroxyethyl)amino]propanoate was incorporated into a prodrug design to improve the pharmacokinetic properties of existing chemotherapeutics. The modified compounds exhibited enhanced efficacy in vitro compared to their parent drugs .
Material Science
Polymer Chemistry:
this compound can be employed as a monomer in the synthesis of polymers with specific properties. Its ability to form hydrogen bonds due to the hydroxyl and amino groups makes it suitable for creating hydrophilic materials.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Polyurethane | This compound | Flexible, durable |
| Hydrogels | This compound | High water retention |
Case Study:
Research demonstrated that incorporating this compound into polyurethane formulations improved mechanical strength and flexibility, making it suitable for biomedical applications such as tissue engineering scaffolds .
Lubricant Additives
Recent patents highlight the use of this compound as an additive in lubricant formulations. The compound's unique properties contribute to reduced friction and wear, enhancing the performance of lubricants in automotive and industrial applications.
Data Table: Lubricant Performance Metrics
| Additive Type | Friction Reduction (%) | Wear Protection (mg loss) |
|---|---|---|
| Traditional Additives | 10 | 5 |
| This compound | 25 | 2 |
Case Study:
A comparative study showed that lubricants containing this compound outperformed traditional formulations in both friction reduction and wear protection during high-load conditions .
Bioconjugation Techniques
The compound is also being explored for its potential in bioconjugation processes, particularly in linking biomolecules for therapeutic applications. Its reactive amino group facilitates the attachment of various functional groups or biomolecules, enhancing the specificity and efficacy of therapeutic agents.
Data Table: Bioconjugation Applications
| Application Type | Target Molecule | Outcome |
|---|---|---|
| Antibody Drug Conjugates | Monoclonal Antibodies | Increased targeting efficiency |
| Protein PEGylation | Therapeutic Proteins | Prolonged circulation time |
Mechanism of Action
The mechanism by which tert-butyl 3-[(2-hydroxyethyl)amino]propanoate exerts its effects involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other parts of the molecule without affecting the amine functionality.
Molecular Targets and Pathways Involved:
Amines: The compound protects amines from reacting with electrophiles or nucleophiles.
Enzymes: It can act as an inhibitor or substrate mimic in enzyme studies, affecting the enzyme's activity and providing insights into its mechanism.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
The amino group in the propanoate backbone can be modified with diverse substituents, altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Hydrophilicity follows the order: 2-hydroxyethyl > morpholinoethyl > benzyl > diethylamino.
- The hydroxyethyl group in the target compound enables direct conjugation (e.g., esterification, etherification) without requiring deprotection, unlike dimethoxyethyl analogs .
Biological Activity
Introduction
Tert-butyl 3-[(2-hydroxyethyl)amino]propanoate is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C11H23NO4
- Molecular Weight : 233.31 g/mol
- CAS Number : 51340927
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.
- Neuroprotective Effects : Research indicates that derivatives related to tert-butyl compounds can protect neuronal cells from apoptosis induced by oxidative stress. For instance, studies have demonstrated that similar compounds can activate ERK/MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .
- Inhibition of Tumor Growth : Some studies suggest that compounds with structural similarities may inhibit the proliferation of various tumor cells, indicating potential anti-cancer properties .
Biological Activity Data Table
Neuroprotective Study
A study investigated the protective effects of tert-butyl derivatives on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by tert-butyl hydroperoxide (tBHP). The results indicated that the compound significantly reduced cell death by modulating apoptotic pathways and restoring mitochondrial function. Specifically, the activation of ERK1/2 and Akt pathways was noted as a critical mechanism for neuroprotection .
Anticancer Potential
In another study focused on cancer research, compounds similar to this compound were evaluated for their ability to inhibit cancer cell growth. The findings suggested that these compounds could effectively reduce the viability of tumor cells through mechanisms involving cellular signaling pathways that regulate proliferation and apoptosis .
Q & A
Q. Advanced: How can computational methods enhance reaction optimization for this compound?
Answer: For synthesis optimization, employ factorial design to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify interactions affecting yield . Advanced approaches integrate quantum chemical calculations (e.g., density functional theory) to model reaction pathways and predict energetically favorable conditions, reducing trial-and-error experimentation . Computational tools like Gaussian or ORCA can simulate transition states, while experimental validation ensures robustness.
Basic: What analytical techniques validate the purity and structure of this compound?
Q. Advanced: How to resolve contradictory spectral data (e.g., NMR vs. LC-MS) for structural confirmation?
Answer: Basic validation uses NMR (1H/13C), HPLC (for purity), and FT-IR (functional groups). For advanced discrepancies, cross-validate with 2D NMR (COSY, HSQC) to resolve signal overlap and high-resolution mass spectrometry (HRMS) for exact mass confirmation . Contradictions between techniques may arise from sample degradation (e.g., hygroscopicity)—ensure inert atmosphere handling and immediate analysis post-synthesis.
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Q. Advanced: What mechanistic insights explain degradation pathways in aqueous environments?
Answer: Design accelerated stability studies using DOE (Design of Experiments) to test pH (2–12) and temperature (4°C–60°C) . Monitor degradation via HPLC. Advanced studies apply kinetic modeling (e.g., Arrhenius plots) and LC-MS/MS to identify degradation byproducts. Hydrolysis of the tert-butyl ester or β-amino alcohol moieties is likely; computational MD simulations can predict susceptible bonds .
Basic: What synthetic routes are reported for introducing the 2-hydroxyethylamino group?
Q. Advanced: How to mitigate side reactions (e.g., over-alkylation) during amine functionalization?
Answer: Common routes include Michael addition of 2-hydroxyethylamine to acrylate esters or reductive amination of ketones. For advanced control, use protecting groups (e.g., Boc) on the amine to prevent over-alkylation, followed by deprotection . Kinetic monitoring (in-situ IR/Raman) helps terminate reactions at optimal conversion.
Basic: How to handle hygroscopicity during storage and handling?
Q. Advanced: What molecular modifications improve shelf-life without altering bioactivity?
Answer: Store under inert gas (N2/Ar) at -20°C in desiccated containers . Advanced strategies include salt formation (e.g., hydrochloride) or co-crystallization with stabilizers (e.g., cyclodextrins). Computational solubility modeling (COSMO-RS) predicts compatible excipients .
Basic: What biological assays are suitable for studying its pharmacokinetic properties?
Q. Advanced: How to model its blood-brain barrier permeability using in silico tools?
Answer: Basic assays include Caco-2 cell monolayers for intestinal absorption and microsomal stability tests . Advanced modeling uses QSAR or molecular dynamics (e.g., Schrödinger’s Desmond) to predict BBB penetration based on logP, polar surface area, and H-bonding .
Basic: How to analyze its interactions with biomacromolecules (e.g., proteins)?
Q. Advanced: What spectroscopic/microscopic techniques reveal binding kinetics and conformational changes?
Answer: Basic screening uses fluorescence quenching or SPR (Surface Plasmon Resonance) . Advanced methods employ cryo-EM for structural insights or ITC (Isothermal Titration Calorimetry) for thermodynamic profiling . Synchrotron-based techniques (e.g., X-ray crystallography) resolve atomic-level interactions.
Basic: What environmental precautions are needed during disposal?
Q. Advanced: How to design green chemistry workflows to minimize waste generation?
Answer: Follow EPA guidelines for amine-containing waste . Advanced workflows use flow chemistry (reduced solvent volume) and catalytic recycling (e.g., immobilized enzymes/metal catalysts) . Life-cycle assessment (LCA) tools evaluate sustainability metrics.
Basic: How to scale up synthesis from milligram to gram scale without compromising yield?
Q. Advanced: What reactor designs (e.g., microfluidic) improve mass/heat transfer in continuous production?
Answer: Basic scale-up prioritizes solvent selection (low viscosity, high boiling point) and gradient temperature control . Advanced systems use microreactors for precise mixing and PAT (Process Analytical Technology) for real-time monitoring . CFD (Computational Fluid Dynamics) models optimize reactor geometry .
Basic: How to address discrepancies in reported bioactivity data across studies?
Q. Advanced: What meta-analysis frameworks reconcile conflicting results in structure-activity relationships (SAR)?
Answer: Basic resolution involves standardized assay protocols (e.g., NIH guidelines). Advanced meta-analysis applies Bayesian statistics to weight studies by sample size/methodology rigor and ML clustering to identify SAR outliers . Public repositories (e.g., PubChem) provide cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
